5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidopyrimidines. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, and a hydroxy group, among other functional groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzyloxy group: This step involves the reaction of benzyl alcohol with an appropriate phenol derivative under basic conditions to form the benzyloxy group.
Cyclization: The core pyrimidopyrimidine structure is formed through cyclization reactions involving appropriate precursors, such as urea derivatives and diketones, under acidic or basic conditions.
Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or catalytic systems.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Nucleophiles: Halides, amines, and thiols for substitution reactions.
Major Products
Oxidation products: Quinones and other oxidized derivatives.
Reduction products: Alcohols and reduced forms of the original compound.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of interest in the development of new therapeutic agents. Its ability to interact with specific molecular targets may lead to the discovery of new drugs for treating various diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethylpyrimidine-2,4-dione
- 5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethylpyrimidine-2,4,6-trione
Uniqueness
The uniqueness of 5-[4-(benzyloxy)-3-methoxyphenyl]-7-hydroxy-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and its pyrimidopyrimidine core structure. This combination imparts unique chemical and biological properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H22N4O5 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
5-(3-methoxy-4-phenylmethoxyphenyl)-1,3-dimethyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C22H22N4O5/c1-25-19-17(20(27)26(2)22(25)29)18(23-21(28)24-19)14-9-10-15(16(11-14)30-3)31-12-13-7-5-4-6-8-13/h4-11,18H,12H2,1-3H3,(H2,23,24,28) |
InChI Key |
IPFLLWQHXRHYDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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